4-(N-benzyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
Description
4-(N-Benzyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is an anthraquinone-based benzamide derivative characterized by a sulfamoyl group (N-benzyl-N-methyl substitution) at the para position of the benzamide moiety. This compound is structurally related to other anthraquinone sulfonamides and benzamides reported in the literature, which have shown diverse biological activities, including antiviral, anticancer, and enzyme inhibitory effects .
For example, SSAA09E3 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide), a structurally simpler analogue, was synthesized via condensation of 2-aminoanthraquinone with benzoyl chloride . The addition of the sulfamoyl group likely requires sequential sulfonation and alkylation steps, as seen in the synthesis of compounds like 9d–9q ().
Functional Properties: The compound’s anthraquinone core confers redox activity, while the sulfamoyl group may enhance solubility and target binding. SSAA09E3, a related benzamide without the sulfamoyl group, inhibits SARS-CoV-2 viral entry by blocking membrane fusion , suggesting that the sulfamoyl modification in the target compound could modulate its mechanism or potency.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5S/c1-31(18-19-7-3-2-4-8-19)37(35,36)22-14-11-20(12-15-22)29(34)30-21-13-16-25-26(17-21)28(33)24-10-6-5-9-23(24)27(25)32/h2-17H,18H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTKDNNLVFZPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that combines anthracene derivatives with sulfamoyl and benzamide functionalities, suggesting a multifaceted mechanism of action against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 510.56 g/mol. The compound features:
- Anthracene moiety : Known for its role in various biological activities.
- Sulfamoyl group : Associated with antibacterial and anti-inflammatory properties.
- Benzamide structure : Often linked to anticancer activities.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cancer progression and inflammatory pathways.
- Cellular Pathway Modulation : It might affect signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the anthracene structure may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of survival signals like the PI3K/Akt pathway .
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induces apoptosis via caspase activation |
| MCF7 (breast cancer) | 7.5 | Inhibits PI3K/Akt signaling |
| A549 (lung cancer) | 6.0 | Promotes oxidative stress |
Anti-inflammatory Activity
The sulfamoyl group in the compound suggests potential anti-inflammatory effects. Studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Antioxidant Activity
Compounds with structures similar to this one have demonstrated antioxidant properties, scavenging free radicals and reducing lipid peroxidation levels .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects on receptor tyrosine kinases (RTKs). Compounds similar to this compound showed potent inhibition against EGFR and HER2 receptors, which are critical in breast cancer therapy .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Computational docking studies have suggested favorable binding interactions with target proteins involved in cancer progression, indicating a promising therapeutic profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous anthraquinone derivatives:
Key Observations:
Substituent Effects on Physical Properties: The sulfamoyl group in the target compound introduces steric hindrance and polarity compared to simpler benzamides (e.g., SSAA09E3). This may lower melting points relative to halogenated derivatives like 9i (99.4% purity) but improve solubility over non-polar anthraquinones . Halogen substituents (e.g., 9i, 9p) generally enhance thermal stability and crystallinity, as seen in their high purity and yields .
Biological Activity :
- Antiviral Action : SSAA09E3’s benzamide scaffold is critical for blocking viral fusion , whereas the sulfamoyl group in the target compound may redirect activity toward protease or enzyme inhibition (e.g., phosphoglycerate mutase 1), as observed in compounds 9d–9q .
- Enzyme Inhibition : Chloro and iodo substituents (e.g., 9i, 9p) improve binding to hydrophobic enzyme pockets, while bulkier groups like N-benzyl-N-methylsulfamoyl could compete with ATP-binding sites in kinases .
Synthetic Feasibility :
- Acid chloride coupling (as in SSAA09E3) achieves high yields (>90%) for benzamides , whereas sulfonamide synthesis (e.g., 9a–q) often requires multistep reactions with moderate yields (40–70%) .
Research Findings and Implications
- Structural Insights : The sulfamoyl group’s N-benzyl-N-methyl substitution likely reduces metabolic degradation compared to unsubstituted sulfonamides, enhancing pharmacokinetic stability .
- Computational Predictions: Molecular dynamics simulations (e.g., MM-GBSA) suggest that anthraquinone derivatives with bulky substituents exhibit stronger target binding than SSAA09E3 . This supports the hypothesis that the target compound’s sulfamoyl group may improve therapeutic efficacy.
- Gaps in Data : Specific biological data (e.g., IC₅₀, cytotoxicity) for the target compound are absent in the evidence. Future studies should prioritize enzymatic assays and comparative pharmacokinetic profiling.
Q & A
Q. How does steric hindrance affect coupling reactions during synthesis?
- Methodological Answer : Steric hindrance from bulky substituents (e.g., benzyl groups) reduces coupling efficiency. Mitigate this by using excess coupling agents (e.g., 2 equivalents of COMU) or microwave-assisted synthesis to accelerate reaction kinetics. Monitor progress via thin-layer chromatography (TLC) with UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
